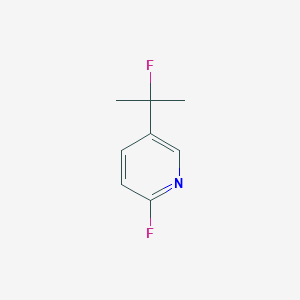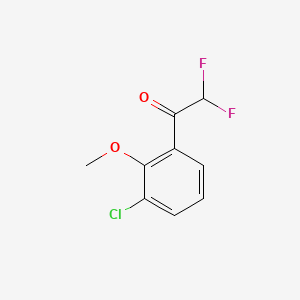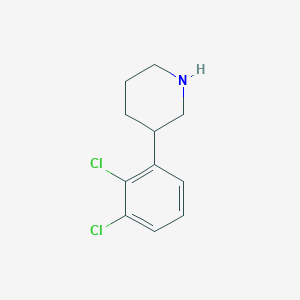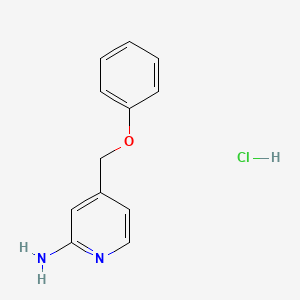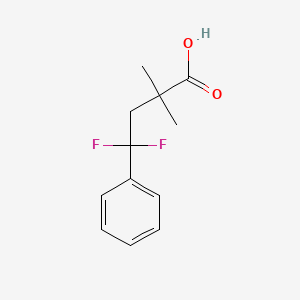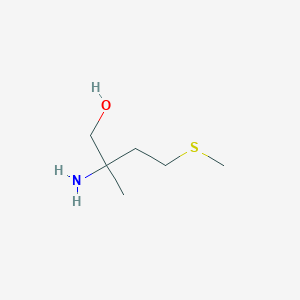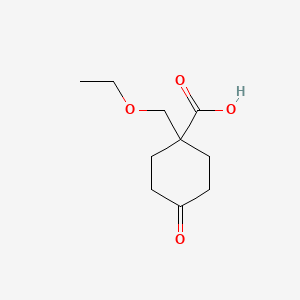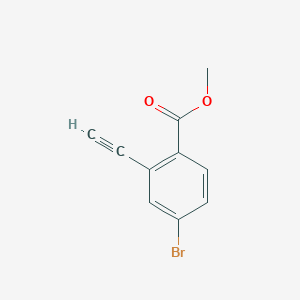
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amino Group Introduction: The amino group is introduced through a reductive amination reaction.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a nucleophilic substitution reaction.
Methoxy Group Introduction: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenol derivatives.
科学研究应用
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- (s)-2-(1-Amino-2-hydroxyethyl)phenol
- (s)-3-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-3-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Uniqueness
(s)-4-(1-Amino-2-hydroxyethyl)-3-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
4-[(1S)-1-amino-2-hydroxyethyl]-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(12)2-3-7(9)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
InChI 键 |
CJSOSTPRWYLUPR-MRVPVSSYSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)O)[C@@H](CO)N |
规范 SMILES |
COC1=C(C=CC(=C1)O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


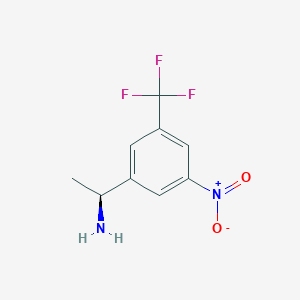
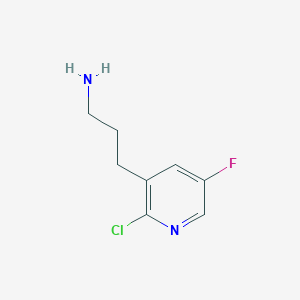

![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
